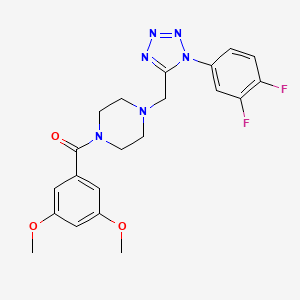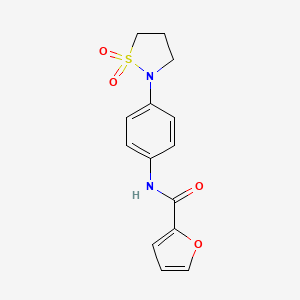![molecular formula C16H15N3OS B2389101 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034513-94-3](/img/structure/B2389101.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Therapeutic Potential
Imidazole, a core component of this compound, has been found to have a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Applications
The compound has shown potential in the field of cancer research. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated for antitumor potential against different cell lines .
Potential Antiproliferative Activity
A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Inhibition of DNA Interaction
A molecular docking study on a Pd (II) complex interaction with DNA further confirmed its inhibition ability . This suggests potential applications in the development of drugs that target DNA.
Blocking AQ Signal Reception
The compound has shown potential in blocking AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Mecanismo De Acción
Target of Action
The compound, also known as [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone, is a complex molecule that contains a benzimidazole moiety . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Benzimidazole derivatives are known to have good solubility in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This could potentially impact the bioavailability of the compound.
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities . The specific molecular and cellular effects of this compound would depend on its specific targets and mode of action.
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOTVXGSBYUIDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)


![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)

![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)

![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)


